molecular formula C21H20N2O5S B4701245 5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4701245
M. Wt: 412.5 g/mol
InChI Key: BRLRVDNBZCJBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy, sulfanyl, and ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common method includes the condensation of 3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzaldehyde with pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylidene moiety, using reducing agents like sodium borohydride.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially through competitive or non-competitive inhibition. Additionally, it may interact with cellular receptors and modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methoxy-4-{2-[(4-methoxyphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(3-methoxy-4-{2-[(4-ethylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of 5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and sulfanyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-13-3-6-15(7-4-13)29-10-9-28-17-8-5-14(12-18(17)27-2)11-16-19(24)22-21(26)23-20(16)25/h3-8,11-12H,9-10H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLRVDNBZCJBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
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5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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